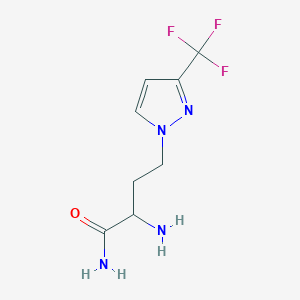
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its influence on the biological activity and stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated molecule.
Scientific Research Applications
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: The trifluoromethyl group can enhance the pharmacokinetic properties of drugs, making this compound a potential lead in drug discovery.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)benzenethiol: Another compound with a trifluoromethyl group, used in similar applications.
2-Amino-2-(trifluoromethoxy)butanoic acid: A compound with a trifluoromethoxy group, known for its lipophilic properties.
Uniqueness
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide is unique due to the presence of both the pyrazole ring and the trifluoromethyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11F3N4O |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
2-amino-4-[3-(trifluoromethyl)pyrazol-1-yl]butanamide |
InChI |
InChI=1S/C8H11F3N4O/c9-8(10,11)6-2-4-15(14-6)3-1-5(12)7(13)16/h2,4-5H,1,3,12H2,(H2,13,16) |
InChI Key |
FROXZCBDCRMYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


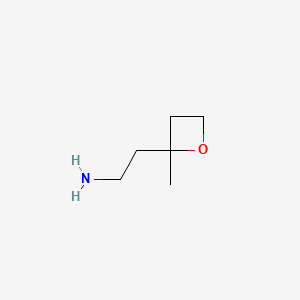
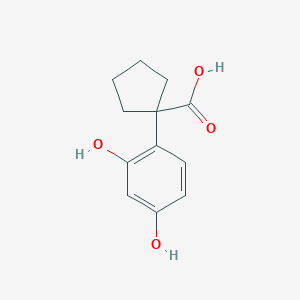
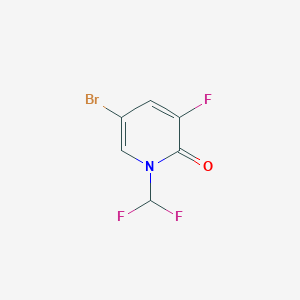
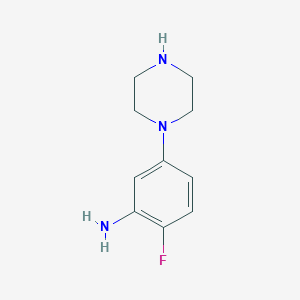
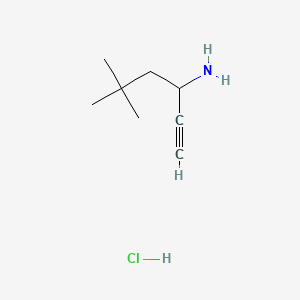
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
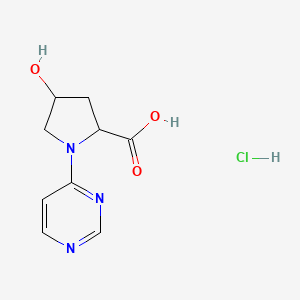
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
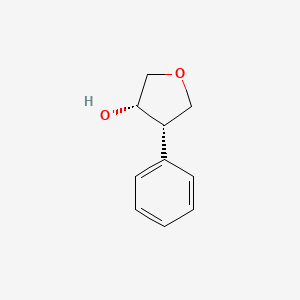
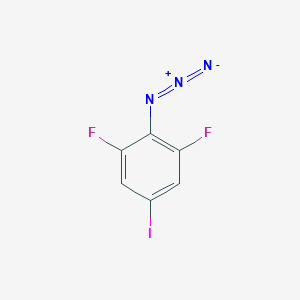
amine hydrochloride](/img/structure/B13475559.png)
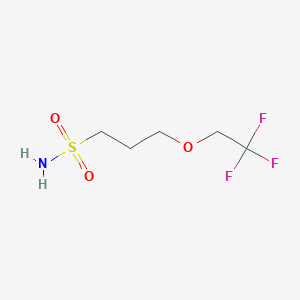
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
